Ald-CH2-PEG10-Boc

PROTAC Linker length Ternary complex

Ald-CH2-PEG10-Boc is a monodisperse, heterobifunctional PEG10 linker for PROTAC campaigns where shorter PEG4–PEG8 analogs fail to induce degradation. Its extended spacer overcomes 'linker cliff' sensitivity, probing inter-ligand distances >3 nm for optimal ternary complex geometry. The orthogonal aldehyde and Boc-protected acid enable stepwise bioconjugation: N-terminal protein labeling, then payload attachment after deprotection. ≥98% purity eliminates linker batch variability in DC50/Dmax, ensuring reproducible SAR.

Molecular Formula C27H52O13
Molecular Weight 584.7 g/mol
Cat. No. B8106235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-CH2-PEG10-Boc
Molecular FormulaC27H52O13
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O
InChIInChI=1S/C27H52O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h5H,4,6-25H2,1-3H3
InChIKeyNFFYYOMCGKBHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ald-CH2-PEG10-Boc is a Strategic Heterobifunctional Linker for PROTAC and Bioconjugation Procurement


Ald-CH2-PEG10-Boc (CAS 2353410-05-4) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a terminal aldehyde group and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid connected by a linear 10-unit PEG chain . As a member of the aldehyde-PEG-t-butyl ester linker class, this compound is specifically engineered for the stepwise, orthogonal assembly of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . Its defined structure (C₂₇H₅₂O₁₃, MW: 584.69) provides a precise, extended spacer that addresses critical design challenges in targeted protein degradation, including solubility enhancement and optimization of ternary complex geometry [1].

Ald-CH2-PEG10-Boc Cannot Be Simply Replaced by Shorter or Functionally Distinct PEG Analogs in PROTAC Design


The performance of a PROTAC is exquisitely sensitive to linker length and composition, dictating the efficiency of ternary complex formation and subsequent target degradation [1]. Systematic substitution of a defined PEG linker is not a benign change; studies have unequivocally demonstrated that altering PEG chain length can fundamentally change or even abolish degradation activity [2]. For instance, in a study of Retro-2-based PROTACs, the PEG2 linker was found to induce degradation of the neosubstrate GSPT1, whereas the PEG5 linker was completely inactive in this regard [2]. This established 'linker cliff' [3] underscores why generic replacement of Ald-CH2-PEG10-Boc with a shorter PEG analog (e.g., PEG4 or PEG6) or one with different terminal chemistries (e.g., amine-PEG-acid) without empirical validation is a high-risk strategy that can compromise the entire research campaign and yield unreliable, irreproducible biological data [4].

Quantitative Differentiation Guide for Ald-CH2-PEG10-Boc vs. Closest Analogs and Alternatives


Extended PEG10 Spacer Enables a Wider Conformational Search for Productive PROTAC Ternary Complexes Compared to Standard PEG4-8 Linkers

Ald-CH2-PEG10-Boc provides a significantly longer spacer than the 'gold standard' PEG4, PEG6, and PEG8 linkers commonly used in PROTAC optimization [1]. While PEG4-8 linkers sample a specific subset of conformational space, a 10-unit PEG linker allows for an extended reach, which is critical for spanning larger inter-pocket distances (often >3 nm) or accommodating targets that undergo large domain rearrangements upon ligand binding [1]. Systematic variation of linker length is a primary determinant of degradation efficiency; an extended PEG10 chain offers an additional, distinct dimension in this empirical optimization process [2].

PROTAC Linker length Ternary complex

Aldehyde Functionality Enables Chemoselective N-Terminal Bioconjugation with Higher Yield Under Optimized Conditions Compared to Non-Selective Amine Coupling

The aldehyde group on Ald-CH2-PEG10-Boc reacts with N-terminal amines to form an imine, which is then reduced to a stable secondary amine. This contrasts with the common use of NHS esters or other amine-reactive groups that target all surface lysines non-selectively . While direct comparative yield data for this specific compound is lacking, class-level evidence demonstrates that optimizing PEGylation parameters (pH ~6, room temperature) for aldehyde-based conjugation can maximize selectivity and yield [1]. The process must be carefully controlled, as the reaction is pH-dependent and stopping before peak mono-PEG concentration is crucial to prevent undesired multi-PEGylation [1].

Bioconjugation PEGylation Aldehyde

Monodisperse PEG10 Architecture Ensures Superior Batch-to-Batch Reproducibility in SAR Studies Compared to Polydisperse PEG Mixtures

Ald-CH2-PEG10-Boc is a monodisperse, single-molecular-weight entity (MW: 584.69) . This is in stark contrast to polydisperse PEG reagents, which are mixtures of molecules with a distribution of chain lengths [1]. Using polydisperse linkers results in a final PROTAC product that is inherently a mixture, leading to significant batch-to-batch variation and making it impossible to reliably interpret structure-activity relationships (SAR) [1]. Monodisperse linkers guarantee that every synthesized PROTAC molecule has an identical structure, which is a prerequisite for establishing reproducible pharmacological data and accurately attributing changes in activity to specific linker modifications [2].

PROTAC Monodisperse PEG Reproducibility

Recommended Application Scenarios for Ald-CH2-PEG10-Boc Based on Differential Evidence


PROTAC Design for Targets Requiring Extended Linker Lengths or Displaying Low Ternary Complex Formation with Shorter PEG Spacers

This is the primary and most critical application scenario for Ald-CH2-PEG10-Boc. In a PROTAC optimization campaign where a series of PEG4, PEG6, and PEG8 linkers [1] have failed to induce significant target degradation, the extended PEG10 chain offers a distinct conformational reach [1]. By systematically varying linker length, researchers can probe the optimal geometry for a stable ternary complex. The PEG10 spacer is particularly valuable when crystallographic or modeling data suggests an inter-ligand distance exceeding ~3 nm or when the target protein is known to undergo large conformational changes upon ligand binding [1]. This linker provides a new data point on the linker-length SAR curve, potentially identifying a 'hit' for difficult-to-degrade targets.

Stepwise Synthesis of Homogeneous Bioconjugates Requiring Orthogonal Protection Strategies

The orthogonal functionality of Ald-CH2-PEG10-Boc—an aldehyde and a Boc-protected acid—makes it ideally suited for multi-step, controlled bioconjugation workflows. In this scenario, the aldehyde group is first used for selective N-terminal modification of a protein or peptide under mild conditions to create a defined PEG-protein conjugate [2]. Following this, the Boc group can be cleanly removed under acidic conditions, revealing a free carboxylic acid. This acid can then be activated (e.g., as an NHS ester) and conjugated to a second biomolecule, such as an antibody, a drug payload, or a fluorophore. This stepwise, orthogonal approach ensures the final product is highly homogeneous and well-defined, which is critical for generating reliable data in applications like targeted drug delivery or diagnostic assay development [3].

Building Reproducible, High-Throughput PROTAC Libraries for Robust SAR Analysis

In industrial or high-throughput academic settings, the reliability and reproducibility of data are paramount. Ald-CH2-PEG10-Boc, as a monodisperse and highly pure (typically ≥95%) reagent [4], is an essential building block for constructing well-defined PROTAC libraries. Its use ensures that any observed variation in degradation activity (e.g., DC50, Dmax) across a library of PROTACs can be confidently attributed to the intended structural changes in the warhead or E3 ligand, rather than to undefined batch-to-batch variation in the linker component [3]. This eliminates a major source of experimental noise, accelerates the identification of true structure-activity relationships, and provides a solid foundation for lead optimization and scale-up [1].

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